molecular formula C10H9NO6 B14390136 Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate CAS No. 89586-15-2

Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate

Cat. No.: B14390136
CAS No.: 89586-15-2
M. Wt: 239.18 g/mol
InChI Key: BWVGSTMMFDZVBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate is an organic compound with the molecular formula C10H9NO6 It is a derivative of benzoic acid, featuring functional groups such as an acetyl group, a hydroxyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate typically involves the nitration of methyl 3-methylbenzoate followed by acetylation and hydroxylation. The nitration process can be carried out using a mixture of nitric acid and acetic anhydride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromic acid.

    Reduction: Zinc or tin in dilute hydrochloric acid.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other chemical products

Mechanism of Action

The mechanism of action of Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate is unique due to the presence of both acetyl and nitro groups, which confer distinct chemical reactivity and potential biological activity. Its combination of functional groups allows for diverse chemical transformations and applications in various fields.

Properties

CAS No.

89586-15-2

Molecular Formula

C10H9NO6

Molecular Weight

239.18 g/mol

IUPAC Name

methyl 5-acetyl-2-hydroxy-3-nitrobenzoate

InChI

InChI=1S/C10H9NO6/c1-5(12)6-3-7(10(14)17-2)9(13)8(4-6)11(15)16/h3-4,13H,1-2H3

InChI Key

BWVGSTMMFDZVBB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.